4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester

Vue d'ensemble

Description

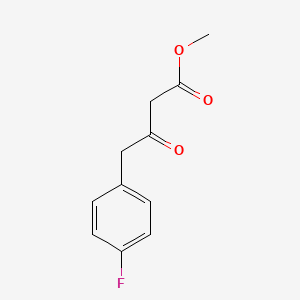

4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester is an organic compound that features a fluorinated phenyl group attached to a butyric acid ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester typically involves the esterification of 4-(4-Fluoro-phenyl)-3-oxo-butyric acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of 4-(4-Fluoro-phenyl)-3-oxo-butyric acid.

Reduction: Formation of 4-(4-Fluoro-phenyl)-3-hydroxy-butyric acid methyl ester.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of 4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester typically involves Fischer esterification, where 4-(4-Fluoro-phenyl)-3-oxo-butyric acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. This method is commonly used due to its efficiency in producing esters.

Industrial Production

In industrial settings, continuous flow processes may be employed to enhance yield and efficiency. Catalysts like sulfuric acid or p-toluenesulfonic acid are utilized, followed by distillation for purification.

Types of Reactions

The compound can undergo various chemical reactions:

- Oxidation : Converts to carboxylic acids or ketones.

- Reduction : Converts the ester group to an alcohol.

- Substitution : The fluorine atom can be replaced by other nucleophiles.

Common Reagents

- Oxidation : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

- Reduction : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

- Substitution : Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Chemistry

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Biology

Research indicates that this compound exhibits significant biological activity. It has been studied for its interactions with enzymes and receptors, influencing biochemical pathways relevant to various diseases. The presence of the fluorine atom enhances its lipophilicity and bioavailability, making it an attractive candidate for drug development.

Medicine

In medicinal chemistry, this compound has been implicated in designing non-nucleoside reverse transcriptase inhibitors, crucial for treating viral infections like HIV. Its structural features allow effective interaction with biological targets, potentially leading to new therapeutic agents.

The compound's biological activity is largely attributed to its interaction with various biological targets. Studies have shown that it can influence enzyme activity and receptor binding, which are critical in disease mechanisms. For instance, research has indicated that the compound's structural features allow it to interact effectively with active sites on enzymes involved in metabolic pathways.

Drug Development

In drug design studies, this compound has been explored as a scaffold for developing new pharmaceuticals. Its ability to enhance binding affinity and selectivity towards specific targets is particularly valuable in creating drugs with improved efficacy and reduced side effects.

Mécanisme D'action

The mechanism of action of 4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity towards specific targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Fluoro-phenylacetic acid methyl ester

- 4-Fluoro-phenylpropionic acid methyl ester

- 4-Fluoro-phenylbutyric acid methyl ester

Uniqueness

4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester is unique due to the presence of both a fluorinated phenyl group and a keto group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Activité Biologique

4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure : The compound features a fluorinated phenyl group and a keto group, which contribute to its unique reactivity and biological properties. The general structure can be represented as follows:

Synthesis : The synthesis typically involves Fischer esterification, where 4-(4-Fluoro-phenyl)-3-oxo-butyric acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. This method allows for efficient production in both laboratory and industrial settings.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Its fluorine atom enhances binding affinity, potentially leading to increased efficacy against COX-2 and lipoxygenases (LOX) .

- Antitumor Activity : Research indicates that derivatives of this compound exhibit antitumor properties, particularly against breast cancer cell lines such as MCF-7. The mechanism may involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Efficacy : A study evaluated the effects of this compound on MCF-7 cells. Results indicated significant cytotoxicity with an IC50 value suggesting effective concentration levels for inducing cell death .

- Enzyme Inhibition Studies : Molecular docking studies have shown that the compound can effectively bind to active sites of COX enzymes, suggesting a mechanism through which it may exert anti-inflammatory effects. The presence of the fluorine atom was noted to enhance these interactions .

- Comparative Analysis with Similar Compounds : When compared to other fluorinated derivatives, this compound exhibited superior enzyme inhibition and cytotoxicity profiles, highlighting its potential as a lead compound in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a Claisen-Schmidt condensation between 4-fluorobenzaldehyde and methyl acetoacetate under basic conditions (e.g., NaOH or KOH in ethanol) to form the β-keto ester backbone .

- Step 2 : Monitor reaction progression via thin-layer chromatography (TLC) or HPLC. Adjust parameters like temperature (e.g., reflux at 80°C) and catalyst concentration to optimize yield. For example, in analogous syntheses, yields improved from 16% to 30% by varying catalysts (e.g., piperidine vs. ammonium acetate) and solvent systems (e.g., ethanol vs. methanol) .

- Step 3 : Purify via column chromatography using hexane/ethyl acetate gradients. Validate purity using NMR (e.g., H and C) and mass spectrometry .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- NMR Analysis :

- H NMR: Identify the methyl ester group (singlet at δ ~3.6 ppm for OCH) and the β-keto moiety (a carbonyl proton at δ ~3.3–3.5 ppm and a conjugated ketone at δ ~5.5–6.0 ppm). Aromatic protons from the 4-fluorophenyl group appear as doublets (J ≈ 8–9 Hz) near δ ~7.0–7.5 ppm .

- C NMR: Confirm the ketone (δ ~200–210 ppm), ester carbonyl (δ ~170 ppm), and aromatic carbons (δ ~115–165 ppm with coupling) .

- Mass Spectrometry : Look for molecular ion peaks at m/z = 224.2 (CHFO) and fragmentation patterns consistent with β-keto ester cleavage .

Q. What are the stability profiles and recommended storage conditions for this compound?

- Methodology :

- Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Analyze degradation products via HPLC-MS.

- Based on structurally related β-keto esters, store at 2–8°C in amber vials under inert gas (e.g., N) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be determined, and what chiral separation techniques are effective?

- Methodology :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/2-propanol (95:5) mobile phases. Monitor retention times and resolution (R > 1.5) for enantiomers .

- Circular Dichroism (CD) : Validate enantiomer-specific Cotton effects in the 200–300 nm range. Compare with racemic mixtures to confirm optical activity .

Q. What strategies can elucidate the biological activity of this compound, such as enzyme inhibition or receptor binding?

- Methodology :

- Molecular Docking : Use software (e.g., MOE or AutoDock) to dock the compound into target protein structures (e.g., glucosamine-6-phosphate synthase, PDB: 2VF5). Score binding affinities (ΔG) and analyze key interactions (e.g., hydrogen bonds with active-site residues) .

- In Vitro Assays : Test inhibition of target enzymes (e.g., proteases) using fluorogenic substrates. For example, measure IC values via fluorescence quenching in dose-response experiments .

Q. How do substituent variations (e.g., halogen substitution) impact the compound’s physicochemical and biological properties?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., 4-chloro or 4-bromo derivatives) and compare logP (via shake-flask method), solubility (HPLC-UV), and bioactivity.

- Computational Modeling : Calculate electronic effects (Hammett σ constants) and steric parameters (Taft Es) to correlate substituents with activity trends. For example, electron-withdrawing groups (e.g., -F) may enhance electrophilicity of the β-keto moiety, influencing reactivity .

Q. How can contradictory spectral or reactivity data in literature be resolved for this compound?

- Methodology :

- Reproducibility Checks : Replicate reported syntheses under identical conditions. Compare NMR shifts and reaction yields.

- Advanced Characterization : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, ambiguities in aromatic proton assignments can be clarified via F-H HOESY experiments .

Propriétés

IUPAC Name |

methyl 4-(4-fluorophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZELTQPRZKEBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.